methyl 2-chloro-1H-benzimidazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-chloro-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEUCNCKSCQHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171129-05-7 | |
| Record name | methyl 2-chloro-1H-1,3-benzodiazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes substitution under mild conditions due to electron-withdrawing effects from the adjacent benzimidazole ring.
Key Reactions:
-
Amine Substitution :
Reaction with 4-methylpiperidine in THF under reflux yields methyl 2-(4-methylpiperidin-1-yl)-1H-benzimidazole-4-carboxylate (35% yield) .
Conditions : THF, reflux (12 h), 4-methylpiperidine (1.2 equiv). -
Thiol Substitution :
Treatment with thiophenol in DMF using K₂CO₃ as a base produces the corresponding thioether derivative .
Ester Hydrolysis
The methyl ester at position 4 undergoes hydrolysis to form the carboxylic acid derivative, enabling further functionalization.
Reaction Pathways:
-
Acidic Hydrolysis :
HCl (6M) in refluxing ethanol converts the ester to 2-chloro-1H-benzimidazole-4-carboxylic acid . -
Basic Hydrolysis :
NaOH (2M) in aqueous THF yields the sodium salt, which is acidified to isolate the free acid .
| Conditions | Product | Reaction Time | Yield |
|---|---|---|---|
| 6M HCl, EtOH, reflux | 2-Chloro-1H-benzimidazole-4-carboxylic acid | 6 h | 82% |
| 2M NaOH, THF/H₂O | Sodium 2-chloro-1H-benzimidazole-4-carboxylate | 4 h | 75% |
Oxidation and Reduction
The benzimidazole core and substituents participate in redox reactions:
-
Oxidation :
Treatment with KMnO₄ in acidic medium oxidizes the benzimidazole ring to a quinoxaline derivative, though yields are moderate (45–50%) . -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic ring system to a dihydrobenzimidazole .
Cross-Coupling Reactions
The chlorine atom facilitates palladium-catalyzed coupling reactions:
-
Suzuki Coupling :
Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis produces 2-aryl derivatives .
Conditions : DMF, 100°C, 12 h, K₂CO₃ (2 equiv).
| Boronic Acid | Product | Yield |
|---|---|---|
| Phenylboronic acid | Methyl 2-phenyl-1H-benzimidazole-4-carboxylate | 60% |
| 4-Methoxyphenylboronic acid | Methyl 2-(4-methoxyphenyl)-1H-benzimidazole-4-carboxylate | 55% |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Imidazo[4,5-b]pyridine Synthesis :
Reaction with ethylenediamine under microwave irradiation forms imidazo[4,5-b]pyridine derivatives (70% yield) .
Comparative Reactivity Analysis
Reactivity trends for methyl 2-chloro-1H-benzimidazole-4-carboxylate:
| Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Nucleophilic Substitution | High | Electron-deficient C2 position, polar aprotic solvents |
| Ester Hydrolysis | Moderate | Acid/base strength, solvent polarity |
| Cross-Coupling | Medium | Catalyst activity, boronic acid substituents |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-chloro-1H-benzimidazole-4-carboxylate has gained attention for its potential as a pharmaceutical agent due to its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:
- Mechanism of Action : The compound functions primarily through the inhibition of topoisomerases, enzymes critical for DNA replication and transcription. This inhibition disrupts cancer cell growth and leads to apoptosis .
-
Case Studies :
- In vitro studies have shown that this compound effectively inhibits the growth of the MDA-MB-231 breast cancer cell line with an IC50 value indicating effective concentrations required to reduce cell viability .
- A study reported that derivatives of benzimidazole, including this compound, demonstrated notable anticancer activity against various tumor types, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
This compound also displays promising antimicrobial activity:
- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant antibacterial potential .
- Antifungal Activity : The compound has been evaluated for antifungal properties against strains like Candida albicans, indicating a broad spectrum of action beneficial for treating infections in immunocompromised patients .
Agricultural Applications
Benzimidazole derivatives are often utilized in agrochemicals due to their efficacy in pest control.
Pesticidal Activity
This compound has been investigated for its potential use as a pesticide:
- Fungicidal Properties : Studies have indicated that benzimidazole derivatives can inhibit fungal growth, making them suitable candidates for developing agricultural fungicides .
Material Science Applications
The unique chemical structure of this compound allows it to be explored in materials science:
Polymer Chemistry
Research is ongoing into the use of benzimidazole derivatives in polymer synthesis, where they can enhance material properties such as thermal stability and mechanical strength .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | Significant | Moderate |
| Methyl 2-chloro-1H-benzimidazole-5-carboxylate | Structure | High | Moderate |
| Methyl 2-chloro-1H-benzimidazole-6-carboxylate | Structure TBD | Moderate | Low |
Mechanism of Action
The mechanism of action of methyl 2-chloro-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-1H-benzimidazole-5-carboxylate
- Methyl 2-chloro-1H-benzimidazole-6-carboxylate
- Methyl 2-chloro-1H-benzimidazole-7-carboxylate
Uniqueness
Methyl 2-chloro-1H-benzimidazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ester and chlorine groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Biological Activity
Methyl 2-chloro-1H-benzimidazole-4-carboxylate is a member of the benzimidazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their potential as antiproliferative, antimicrobial, antifungal, and antiviral agents. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with a methyl ester and a chlorine substituent, which influences its lipophilicity and biological interactions. The general structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Antiproliferative Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound has shown promising results in inhibiting the growth of cancer cells. For instance, derivatives with similar structures have been reported to display IC50 values in the low micromolar range against breast cancer cell lines such as MDA-MB-231, indicating potent anticancer activity .
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 16.38 |
| Camptothecin | MDA-MB-231 | 0.41 |
| Other Benzimidazole Derivative | MDA-MB-231 | >100 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have indicated that this compound exhibits moderate antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Related Benzimidazole Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | 32 |
| Other Benzimidazole Derivative | E. coli | 64 |
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of microtubule formation in cancer cells, leading to apoptosis. This is consistent with findings that benzimidazoles can interfere with cellular processes such as DNA replication and mitosis . Additionally, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways, releasing pro-apoptotic factors into the cytosol .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in clinical and preclinical settings:
- Anticancer Efficacy : In vitro studies on this compound demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
- Antimicrobial Studies : A comparative analysis showed that this compound had superior antibacterial activity compared to traditional antibiotics against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : Research has established that modifications at specific positions on the benzimidazole ring significantly influence biological activity. For example, substituents at the C4 position enhance both antiproliferative and antimicrobial activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2-chloro-1H-benzimidazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted o-phenylenediamine derivatives with activated carbonyl intermediates. For example, describes a similar procedure for benzoxazole carboxylates, where refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under controlled conditions yields target compounds. Optimizing stoichiometry (e.g., excess aryl acid) and reaction time (e.g., 15 hours) is critical for maximizing yield . For benzimidazole derivatives, chlorination steps (e.g., using POCl₃ or SOCl₂) may follow cyclization, as seen in ’s synthesis of pyridyl benzimidazoles .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Multimodal analysis is required:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., distinguishing between benzimidazole N-H and ester carbonyl signals) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretch for benzimidazole) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., [M+H]⁺ with characteristic Cl isotopic peaks) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with irritants .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., 1H vs. 3H benzimidazole forms) or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria by analyzing signal splitting at low temperatures .
- Deuterated Solvent Screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (non-polar) to observe solvent-dependent shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon connectivity .
Q. What strategies optimize the thermal stability of this compound for material science applications?
- Methodological Answer : highlights thermogravimetric analysis (TGA) and differential thermal analysis (DTA) for assessing decomposition profiles. To enhance stability:
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position, as seen in ’s trifluoromethyl benzothiophene derivatives .
- Co-crystallization : Form salts or co-crystals with thermally inert counterions (e.g., sulfonate salts) to disrupt lattice vibrations .
Q. How do electronic effects of substituents influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps (e.g., HOMO-LUMO gaps) and predict binding affinity .
- In vitro Assays : Test derivatives with varied substituents (e.g., -OCH₃, -NO₂) against target enzymes (e.g., cytochrome P450) to correlate electronic effects with inhibitory potency .
Q. What experimental designs address low reproducibility in benzimidazole carboxylate syntheses?
- Methodological Answer : Key factors include:
- Purification Protocols : Use flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradients) to isolate high-purity products .
- Reagent Quality Control : Ensure anhydrous conditions for chlorination steps (e.g., SOCl₂ must be freshly distilled to avoid hydrolysis) .
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust reaction times dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
